molecular formula C18H23BN2O2 B13365407 4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13365407
M. Wt: 310.2 g/mol
InChI Key: ULMJUMKJLSWUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a chemical compound with the molecular formula C18H23BN2O2. This compound is known for its unique structure, which includes a pyrimidine ring substituted with phenyl and dioxaborolane groups. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of 4,6-dimethyl-2-phenylpyrimidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by a palladium catalyst under mild conditions. The reaction proceeds through a borylation process, where the dioxaborolane group is introduced to the pyrimidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale borylation reactions using similar catalysts and conditions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidines .

Scientific Research Applications

4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions. The dioxaborolane group is particularly reactive, enabling the compound to undergo borylation and other transformations. These reactions often involve the formation of new bonds and the modification of existing structures, making the compound a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the pyrimidine ring.

    4,6-Dimethyl-2-mercaptopyrimidine: Contains a pyrimidine ring with different substituents.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Features a phenol group instead of a pyrimidine ring.

Uniqueness

What sets 4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine apart is its combination of a pyrimidine ring with a dioxaborolane group. This unique structure imparts specific reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

Molecular Formula

C18H23BN2O2

Molecular Weight

310.2 g/mol

IUPAC Name

4,6-dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C18H23BN2O2/c1-12-15(19-22-17(3,4)18(5,6)23-19)13(2)21-16(20-12)14-10-8-7-9-11-14/h7-11H,1-6H3

InChI Key

ULMJUMKJLSWUBV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.